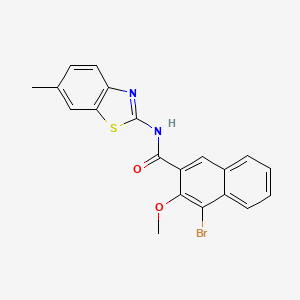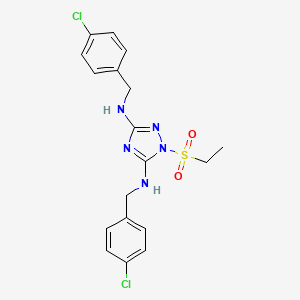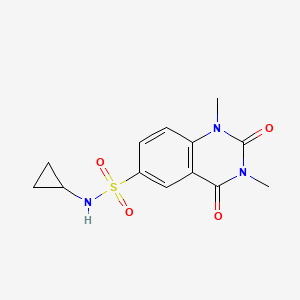![molecular formula C10H14N4OS2 B3606011 N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3606011.png)
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE
Descripción general
Descripción
“N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields high isolated yields .Molecular Structure Analysis
The molecular structure of “N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide” is complex. It is a ‘V’ shaped molecule with the angles between the two aromatic planes approximately 84° . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with the IC50 of thiourea and hydroxyurea as standard inhibitors . The results proved the high activity of the synthesized compounds against the mentioned enzyme .Physical and Chemical Properties Analysis
The compound has a melting point of 188–190°C . The IR (KBr) values are 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .Mecanismo De Acción
Target of Action
The primary target of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation shows that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease by N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide affects the urea cycle. The urease enzyme catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting urease, the compound prevents this conversion, thereby affecting the pH balance within cells . This is particularly relevant for the survival of Helicobacter pylori, which relies on an increased pH for survival .
Result of Action
The result of the action of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is the inhibition of the urease enzyme . This leads to a decrease in the conversion of urea to ammonia and carbon dioxide .
Direcciones Futuras
The compound shows promising results in inhibiting the urease enzyme, which is essential for the survival of Helicobacter pylori . Therefore, it might be a promising candidate for further evaluation . More research is needed to fully understand its potential medicinal properties and possible applications in the treatment of infections caused by Helicobacter pylori .
Análisis Bioquímico
Biochemical Properties
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzyme is found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease by N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide occurs through its interaction with the active site of the enzyme, where it forms hydrogen bonds and other non-covalent interactions with key amino acid residues . This interaction prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide.
Cellular Effects
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to exert various effects on different types of cells. In bacterial cells, the inhibition of urease by this compound leads to a decrease in ammonia production, which is crucial for the survival of certain bacteria, such as Helicobacter pylori . This reduction in ammonia production can lead to the death of these bacteria, making N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide a potential antimicrobial agent. In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide involves its binding to the active site of urease. This binding is facilitated by the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme’s active site . The presence of the thiadiazole ring and the amino group in the compound enhances its binding affinity to the enzyme. Additionally, this compound can inhibit other enzymes and proteins involved in various biochemical pathways, thereby exerting its biological effects. For example, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for prolonged inhibition of urease activity . Over time, the compound may undergo degradation, leading to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of alternative metabolic pathways to compensate for the inhibited urease activity .
Dosage Effects in Animal Models
The effects of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide vary with different dosages in animal models. At low doses, this compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in the liver and kidneys . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant inhibition of urease activity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is involved in various metabolic pathways, primarily through its interaction with urease. The inhibition of urease by this compound leads to a decrease in the hydrolysis of urea, resulting in reduced ammonia production . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic processes, such as kinases and phosphatases, thereby influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, such as alterations in energy production and the synthesis of biomolecules .
Transport and Distribution
The transport and distribution of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and enzymes, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and concentration of the compound in different tissues, thereby influencing its biological effects .
Subcellular Localization
The subcellular localization of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is crucial for its activity and function. This compound can be localized to various subcellular compartments, such as the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy production, while its presence in the nucleus can affect gene expression and cell signaling pathways .
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS2/c1-3-5-14(6-4-2)8(15)7-16-10-13-12-9(11)17-10/h3-4H,1-2,5-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFGHZVCOKPGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CSC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-methoxy-6-(prop-2-en-1-yl)-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3605932.png)
![6-bromo-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605933.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605946.png)


![3,6-dichloro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3605967.png)
![ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE](/img/structure/B3605979.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3605998.png)
![2-{[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3606022.png)
![2-[(4-chlorophenyl)thio]-N-(2-fluoro-4-iodophenyl)acetamide](/img/structure/B3606030.png)
![2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE](/img/structure/B3606034.png)
